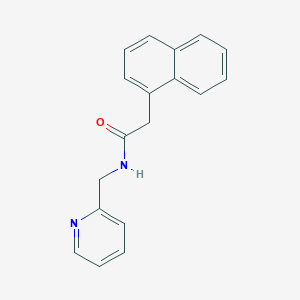![molecular formula C17H18ClNO2S B5851308 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide](/img/structure/B5851308.png)
2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide, also known as CMBA, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of thioacetamides and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide is not fully understood. However, it has been found to inhibit the activity of various enzymes, including acetylcholinesterase and cyclooxygenase-2. It has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro by inducing apoptosis and cell cycle arrest. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the advantages of using 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide in lab experiments is that it has been found to have low toxicity and high selectivity towards cancer cells. Additionally, this compound has been found to have good solubility in water, making it easy to use in experiments. However, one of the limitations of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways.
将来の方向性
There are several future directions for the study of 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide. One direction is to further investigate its potential use in cancer treatment, as it has been found to have promising results in vitro. Another direction is to investigate its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. Additionally, further studies are needed to fully understand the mechanism of action of this compound, which will help in the design of more targeted experiments. Finally, the development of analogs of this compound may lead to the discovery of compounds with improved efficacy and selectivity.
合成法
The synthesis of 2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide involves a three-step process. The first step involves the reaction of 4-chlorobenzyl chloride with sodium thioacetate to form 4-chlorobenzylthioacetate. The second step involves the reaction of 4-chlorobenzylthioacetate with 2-methoxybenzylamine to form this compound. The final step involves the purification of the compound using column chromatography.
科学的研究の応用
2-[(4-chlorobenzyl)thio]-N-(2-methoxybenzyl)acetamide has been found to have various scientific research applications. It has been studied for its potential use in cancer treatment, as it has been found to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been found to have neuroprotective effects. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
特性
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2S/c1-21-16-5-3-2-4-14(16)10-19-17(20)12-22-11-13-6-8-15(18)9-7-13/h2-9H,10-12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIMOJCTXLFRJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CSCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(acetylamino)phenyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B5851227.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)


![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)
![N-cyclopentyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5851248.png)

![ethyl 4,5-dimethyl-2-{[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5851272.png)


![methyl 3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanoate](/img/structure/B5851302.png)

![N-[4-(diethylamino)phenyl]cyclopropanecarboxamide](/img/structure/B5851321.png)
![N'-[(2-iodobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5851323.png)